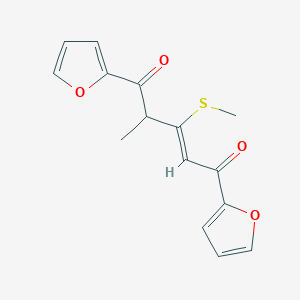![molecular formula C19H24N2O B373456 2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol CAS No. 482-28-0](/img/structure/B373456.png)
2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinchonamine HCl is a monoterpenoid indole alkaloid.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study conducted by Kumar et al. (2017) synthesized homopolymers from a similar compound, exhibiting significant antibacterial activity against Gram-positive and Gram-negative bacteria. This indicates potential applications in developing antibacterial materials or coatings (Kumar et al., 2017).
Antiprotozoal Activity
Seebacher et al. (2005) explored the antiprotozoal activity of 2-azabicyclo[3.2.2]nonanes derived from bicyclo[2.2.2]octan-2-ones, showing promise as lead compounds for further modifications due to their low cytotoxicity and high antiprotozoal activity (Seebacher et al., 2005).
Chemical Synthesis and Molecular Structure
Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester related to 2-azabicyclo[2.2.2]octane, highlighting the utility of such compounds in chemical synthesis and molecular structure studies (Moriguchi et al., 2014).
Medicinal Chemistry
Compounds like CP-96,345, closely related to the chemical structure , have shown potential as nonpeptide antagonists of the substance P (NK1) receptor, indicating applications in medicinal chemistry and pharmaceutical development (Snider et al., 1991).
Catalysis
Wallbaum and Martens (1993) utilized a β-amino alcohol derived from a bicyclic proline analogue for catalytic enantioselective addition of diethylzinc to aldehydes, suggesting potential catalytic applications of related compounds (Wallbaum & Martens, 1993).
Eigenschaften
CAS-Nummer |
482-28-0 |
|---|---|
Produktname |
2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol |
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4g/mol |
IUPAC-Name |
2-[2-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol |
InChI |
InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14?,18-/m0/s1 |
InChI-Schlüssel |
YAUKSCGKZYUZRH-UHFFFAOYSA-N |
Isomerische SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO |
SMILES |
C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO |
Kanonische SMILES |
C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO |
Andere CAS-Nummern |
482-28-0 |
Synonyme |
cinchonamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,13(17),14-pentaene-4,8-dione](/img/structure/B373373.png)
![3-ethyl-4-oxo-1,7-diphenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373380.png)
![3-ethyl-1-(4-fluorophenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373381.png)
![1-Benzyl-8,9,12-triphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373383.png)
![4-amino-2-(3,4-dimethoxybenzyl)-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B373388.png)

methanone](/img/structure/B373396.png)
methanone](/img/structure/B373397.png)

methanone](/img/structure/B373399.png)
methanone](/img/structure/B373402.png)
![(4-Methylphenyl)[6-(4-methylphenyl)-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]methanone](/img/structure/B373403.png)
methanone](/img/structure/B373405.png)
methanone](/img/structure/B373408.png)